

Synthesis of Hexachloroacetone from Acetone: A Technical Guide

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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050

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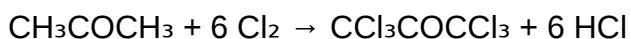
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **hexachloroacetone** from acetone, focusing on the core reaction mechanism, experimental protocols, and associated quantitative data. The information presented is intended to support research, development, and process optimization in relevant chemical and pharmaceutical fields.

Core Reaction Mechanism

The synthesis of **hexachloroacetone** from acetone proceeds via a stepwise, exhaustive chlorination of the acetone molecule. The reaction is generally understood to follow a mechanism analogous to the haloform reaction, particularly under basic or neutral conditions, involving the formation of enolate intermediates. In acidic media, the reaction proceeds through the enol form of the ketone. Each subsequent chlorination of an α -carbon increases the acidity of the remaining α -protons, facilitating further substitution until all six hydrogen atoms on the two methyl groups are replaced by chlorine atoms.

The overall transformation can be represented by the following equation:



This process is typically catalyzed to enhance reaction rates and improve selectivity, minimizing the formation of unwanted byproducts. Common catalysts include activated carbon and

pyridine-based compounds.[1]

Reaction Pathway

The chlorination of acetone to **hexachloroacetone** is a sequential process. The initial chlorination leads to monochloroacetone, which is then further chlorinated to various dichloro-, trichloro-, tetrachloro-, and pentachloroacetone isomers before the final product, **hexachloroacetone**, is formed.[2][3] The electron-withdrawing effect of the chlorine atoms on the α -carbon facilitates the removal of the remaining protons, making each successive chlorination step generally faster than the previous one under basic conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis protocols.

Parameter	Value	Catalyst	Scale	Reference
Yield	98.4%	Activated Carbon	Industrial	[5]
93.8%	2-Cyanopyridine	Laboratory	[3]	
Final Purity	99.9% (by mole)	Activated Carbon	Industrial	[5]
97.2% (in reaction mixture)	Activated Carbon	Industrial	[6]	
Reaction Time	7 hours	Activated Carbon	Industrial	[5]
Temperature	150 - 160 °C	Activated Carbon	Industrial	[5]
30 - 150 °C	2-Cyanopyridine	Laboratory	[3]	
Pressure	0.3 MPaG	Activated Carbon	Industrial	[6]

Table 1: Summary of Reaction Conditions and Yields

Reactant	Catalyst	Molar Ratio (Catalyst:Acetone)	Molar Ratio (Chlorine:Acetone)	Reference
Acetone	2-Cyanopyridine	1:14.3	6.9:1	[3]
Acetone	Activated Carbon	Not specified (by weight)	8.7:1	[5]

Table 2: Stoichiometry and Catalyst Loading

Component	Composition (% by mass)	Time Point	Reference
Hexachloroacetone	97.2%	After 6 hours	[5]
Pentachloroacetone	2.0%	After 6 hours	[5]
Other Chloroacetones	0.8%	After 6 hours	[5]

Table 3: Example of Reaction Mixture Composition

Experimental Protocols

Industrial Scale Synthesis using Activated Carbon Catalyst

This protocol is based on a patented industrial process for the continuous production of **hexachloroacetone**.^{[5][6]}

Materials and Equipment:

- 3 L Nickel Reactor with a condenser and stirrer
- Acetone
- Chlorine gas
- Powdered Activated Carbon (dried)

- **Hexachloroacetone** (as solvent)
- Absorption tower, cold trap, and aqueous sodium hydroxide solution for off-gas treatment

Procedure:

- Charge the nickel reactor with 16.6 g of dried, powdered activated carbon.
- Introduce chlorine gas at a rate of 0.3 L/min for 30 minutes.
- Charge the reactor with 1,499 g of **hexachloroacetone** as the solvent and initiate stirring.
- Raise the internal temperature to 150 °C.
- Increase the chlorine gas supply to 4 L/min and set the internal pressure to 0.3 MPaG.
- After 5 minutes, begin supplying acetone at a rate of 0.023 mol/min.
- Gradually heat the reactor to maintain a temperature between 150 °C and 160 °C. The molar flow rate ratio of chlorine to acetone should be approximately 7.7.
- Continue the acetone supply for 6 hours.
- Terminate the acetone supply and reduce the chlorine flow rate to 2 L/min for an additional hour to complete the chlorination of intermediates.
- The total amount of acetone supplied is 448.0 g (7.71 mol), and the total chlorine supplied is 4,779 g (67.4 mol).
- Pass the gas discharged from the reactor through a cooled absorption tower containing **hexachloroacetone**, a cold trap at -20 °C, and a ~20% aqueous sodium hydroxide solution to recover any volatile organic compounds and neutralize HCl and excess chlorine.
- After the reaction, terminate stirring and allow the activated carbon to sediment.
- The supernatant liquid, containing the **hexachloroacetone** product, can be decanted. The catalyst can be reused in subsequent batches.

- The crude product can be purified by fractional distillation to achieve a purity of up to 99.9%.
[\[1\]](#)[\[5\]](#)

Laboratory Scale Synthesis using 2-Cyanopyridine Catalyst

This protocol describes a laboratory-scale batch synthesis of **hexachloroacetone**.[\[3\]](#)

Materials and Equipment:

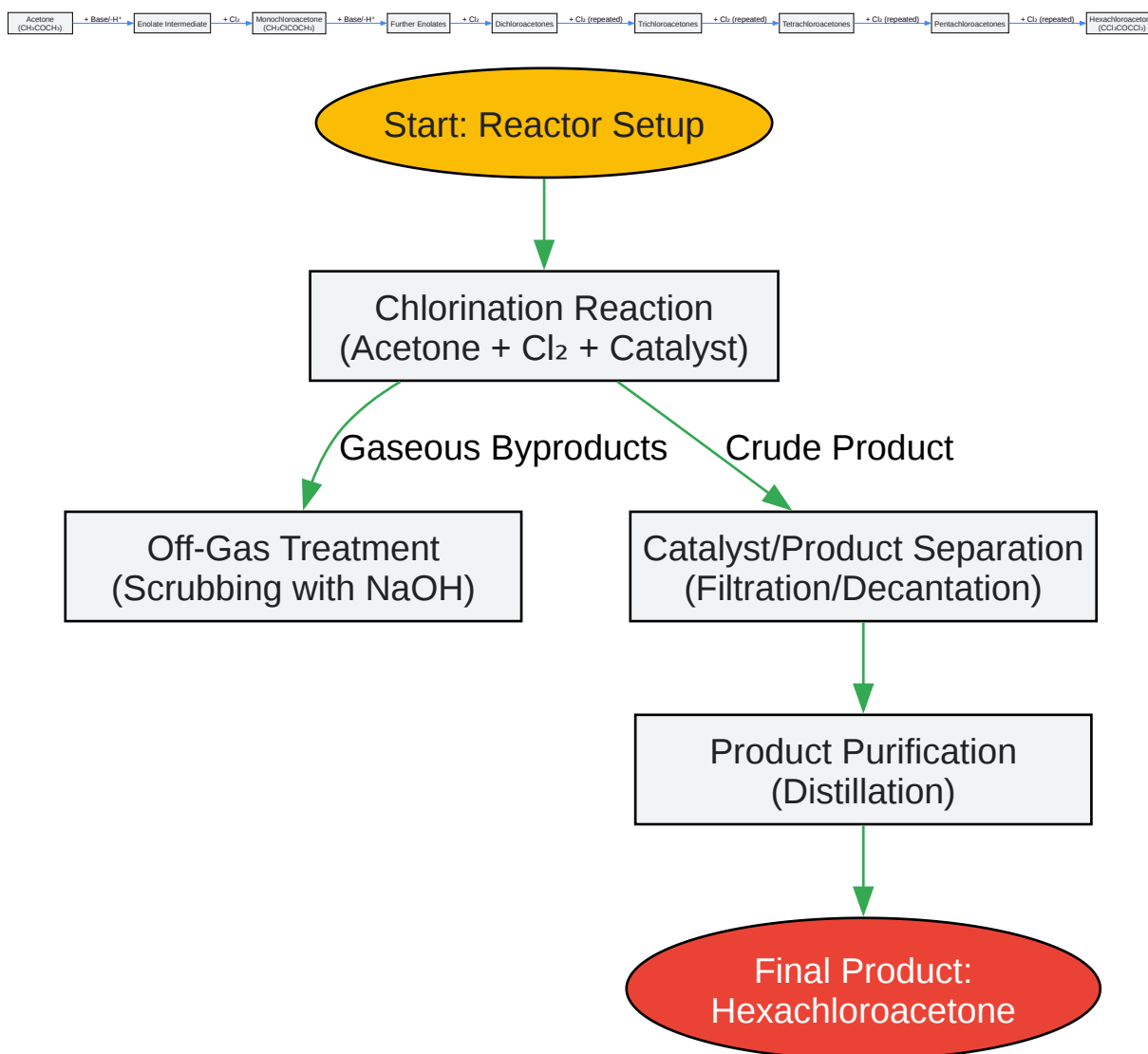
- 1 L glass reactor with a stirrer, thermometer, gas inlet pipe, and condenser
- Acetone (water content < 0.1 wt%)
- Chlorine gas
- 2-Cyanopyridine
- Calcium chloride (for drying)
- Equipment for reduced pressure distillation

Procedure:

- Add 295 g (5 mol) of acetone to the 1 L glass reactor and begin stirring.
- Introduce chlorine gas at a flow rate of 4 g/min while maintaining the reaction temperature between 30 and 40 °C using a cooling water bath. Continue until approximately 710 g (10 mol) of chlorine has been added.
- Remove the cooling water and add 36.8 g (0.35 mol) of 2-cyanopyridine to the reaction mixture.
- The reaction will self-heat to 110-120 °C. Continue introducing chlorine until a total of about 1775 g (25 mol) has been added.
- Heat the reaction mixture to 140-150 °C and continue adding chlorine until a total of approximately 2450 g (34.5 mol) has been introduced.

- Purge the reactor with nitrogen gas to remove residual chlorine and hydrogen chloride.
- Allow the product mixture to cool and separate into layers. Separate the product layer.
- Wash the product three times with water.
- Dry the product with calcium chloride.
- Purify the final product by reduced pressure distillation (0.1 KPa) to yield **hexachloroacetone** (93.8% yield).[3]

Visualizations



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